2,5-Di-tert-amylbenzoquinone

Description

The exact mass of the compound 2,5-Di-tert-amylquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

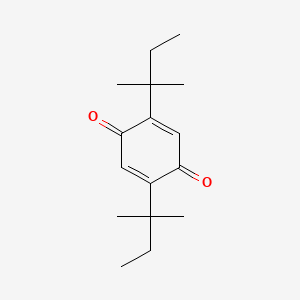

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-7-15(3,4)11-9-14(18)12(10-13(11)17)16(5,6)8-2/h9-10H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXFOYLEDAOQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196628 | |

| Record name | DAQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4584-63-8 | |

| Record name | 2,5-Bis(1,1-dimethylpropyl)-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4584-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DAQ | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004584638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Di-tert-amylquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DAQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,5-Di-tert-amylbenzoquinone

This technical guide provides a comprehensive overview of this compound, a redox-active molecule with applications in organic synthesis and potential in medicinal chemistry. This document details its chemical and physical properties, synthesis protocols, and known biological interactions.

Chemical and Physical Properties

This compound, also known as 2,5-di-tert-pentyl-1,4-benzoquinone, is a derivative of p-benzoquinone with two bulky tert-amyl groups.[1] These substituents significantly influence its physical and chemical characteristics.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| CAS Number | 4584-63-8[1][2][3][4] |

| Molecular Formula | C₁₆H₂₄O₂[1] |

| Molecular Weight | 248.36 g/mol [1][4] |

| IUPAC Name | 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione[1] |

| Synonyms | 2,5-di-t-amyl-p-benzoquinone, 2,5-di-tert-pentyl-p-benzoquinone, DAQ[1][4] |

| Canonical SMILES | CCC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)CC[1] |

| InChI Key | DHXFOYLEDAOQRR-UHFFFAOYSA-N[1] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Light yellow to brown powder or crystals[2] |

| Melting Point | 135.0 to 139.0 °C[2] |

| Boiling Point | 319.6 ± 17.0 °C (Predicted)[4] |

| Solubility | Poorly soluble in water; Soluble in organic solvents such as acetone and dichloromethane[1] |

| Density | 1.003 ± 0.06 g/cm³ (Predicted)[4] |

| Storage | Room temperature, in a cool, dark, and dry place is recommended[4] |

Experimental Protocols: Synthesis

The primary route for the synthesis of this compound is the oxidation of its hydroquinone precursor, 2,5-di-tert-amylhydroquinone.[1]

2.1. Synthesis of 2,5-Di-tert-amylhydroquinone

The precursor is synthesized via the Friedel-Crafts alkylation of hydroquinone with a tert-amyl source, such as tert-amyl alcohol or iso-amylene, in the presence of an acid catalyst.[5][6]

-

Reactants: Hydroquinone, iso-amylene (2-methyl-2-butene), methane sulfonic acid (catalyst), and toluene (solvent).[6]

-

Procedure:

-

Hydroquinone and toluene are charged into a reactor.[6]

-

Methane sulfonic acid is added, and the mixture is heated.[6]

-

Iso-amylene is added portion-wise over several hours at a controlled temperature (e.g., 55-70°C).[6]

-

The reaction is allowed to proceed for several more hours to ensure completion.[6]

-

The reaction mixture is then diluted with additional toluene.[6]

-

The acid catalyst is neutralized using an aqueous solution of sodium bicarbonate or a phosphate buffer solution.[6]

-

The organic phase is washed with water.[6]

-

The product is crystallized by cooling the toluene solution, followed by centrifugation to isolate the crystals, which are then washed with cold toluene.[6]

-

2.2. Oxidation to this compound

The synthesized 2,5-di-tert-amylhydroquinone is then oxidized to the target benzoquinone.

-

Reactants: 2,5-Di-tert-amylhydroquinone, an oxidizing agent (e.g., potassium dichromate or ferric chloride), and a suitable solvent (e.g., acetic acid).[1]

-

General Procedure:

-

Dissolve 2,5-di-tert-amylhydroquinone in a suitable solvent like acetic acid.

-

Slowly add the oxidizing agent to the solution while stirring.

-

Monitor the reaction for a color change, indicating the formation of the quinone.

-

After the reaction is complete, the product is typically isolated by precipitation upon the addition of water.

-

The crude product can be collected by filtration and purified by recrystallization.

-

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Biological Role

This compound's reactivity is centered around its quinone moiety, which allows it to act as an electron acceptor in redox reactions.[1] This property is fundamental to its applications in both chemistry and biology.

3.1. Redox Chemistry

The quinone can be reduced to the corresponding hydroquinone, 2,5-di-tert-amylhydroquinone.[1] This reversible transformation is a key aspect of its chemical behavior. The reduction can be achieved using common reducing agents like sodium borohydride or lithium aluminum hydride.[1] Conversely, the hydroquinone can be oxidized back to the quinone.[1]

Caption: Redox cycle of this compound.

3.2. Biological Activity and Potential Applications

The ability of this compound to act as an electron acceptor allows it to interact with biological systems, particularly within the electron transport chain.[1] This has led to investigations into its potential as a therapeutic agent.

-

Enzyme Inhibition: It has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase-5 (LOX-5), suggesting potential anti-inflammatory applications.[1]

-

Antimicrobial Properties: Research has explored its antiprotozoal and antibacterial activities.[1] For instance, the structurally related 2,5-di-tert-butyl-1,4-benzoquinone has demonstrated potent antibacterial activity by inhibiting RNA polymerase.[7]

-

Drug Development: Benzoquinones are a class of compounds that have been evaluated for their potential in drug development, including as bioreductive anticancer drugs.[8]

The bulky tert-amyl groups on the benzoquinone ring provide steric hindrance, which can influence its reactivity and selectivity in biological systems.[5] This structural feature is a key consideration in the design of new therapeutic agents based on this scaffold.

Applications in Materials Science

Beyond its biological potential, this compound and its hydroquinone precursor are utilized in materials science. The hydroquinone form, 2,5-di-tert-amylhydroquinone, is used as an antioxidant to stabilize polymers and unvulcanized rubber against oxidative degradation.[5] The redox activity of the quinone has also led to its exploration for use in redox-active polymers.[1]

References

- 1. Buy this compound (EVT-300616) | 4584-63-8 [evitachem.com]

- 2. This compound | 4584-63-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. This compound | 4584-63-8 [chemicalbook.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2,5-Di-tert-amylhydroquinone Research Grade [benchchem.com]

- 6. 2,5-Di(tert-amyl)hydroquinone synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

physical and chemical properties of 2,5-Di-tert-amylbenzoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Di-tert-amylbenzoquinone is a substituted p-benzoquinone characterized by the presence of two tert-amyl groups on the quinone ring. This substitution pattern imparts specific physical and chemical properties that make it a molecule of interest in various fields, including organic synthesis, materials science, and medicinal chemistry. Its redox activity, a hallmark of the quinone structure, allows it to act as an electron acceptor, influencing biological systems. This technical guide provides an in-depth overview of the core physical and chemical properties, synthesis, and potential biological interactions of this compound.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application, and analysis in a laboratory setting.

Physical Properties

| Property | Value | Reference |

| Appearance | Light yellow to brown crystalline powder | [1][2] |

| Molecular Formula | C₁₆H₂₄O₂ | [3] |

| Molecular Weight | 248.37 g/mol | [3] |

| Melting Point | 135-139 °C | [1][2] |

| Boiling Point | 150 °C at 80 mmHg | [4] |

| Solubility | Soluble in organic solvents like acetone and dichloromethane; poorly soluble in water.[3] |

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 4584-63-8 | [3] |

| IUPAC Name | 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione | [3] |

| Synonyms | 2,5-Di-tert-pentyl-1,4-benzoquinone, DAQ | [3] |

| InChI Key | DHXFOYLEDAOQRR-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CCC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)CC | [3] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the Friedel-Crafts alkylation of hydroquinone to form 2,5-Di-tert-amylhydroquinone, followed by the oxidation of the hydroquinone intermediate.

Synthesis of 2,5-Di-tert-amylhydroquinone

This procedure details the synthesis of the precursor to this compound.

Materials:

-

Hydroquinone

-

Toluene

-

Methanesulfonic acid

-

Isoamylene (2-methyl-2-butene)

-

Sodium bicarbonate (NaHCO₃) solution (8%)

-

Aqueous solution of sodium phosphate dibasic (Na₂HPO₄, 4%) and sodium sulfite (Na₂SO₃, 1%)

-

Deionized water

Procedure:

-

In a suitable reactor, combine hydroquinone and toluene.

-

Heat the mixture to 60-70 °C with stirring.

-

Slowly add methanesulfonic acid to the reaction mixture.

-

Over a period of approximately 3.5 hours, add isoamylene to the reactor while maintaining the temperature.

-

Continue stirring for an additional 3.5 hours at the same temperature to ensure the completion of the reaction.

-

Dilute the reaction mixture with additional toluene.

-

Neutralize the majority of the acid by adding an 8% sodium bicarbonate solution.

-

To neutralize any remaining acid and reduce any intermediately formed quinone species, wash the organic phase with a heated (80-90 °C) aqueous solution of 4% Na₂HPO₄ and 1% Na₂SO₃.

-

Separate the aqueous phase.

-

Wash the organic phase with hot deionized water.

-

Cool the organic solution to 0-5 °C to crystallize the 2,5-Di-tert-amylhydroquinone.

-

Collect the crystals by filtration and wash with cold toluene.

-

Dry the product under vacuum.[4]

Oxidation of 2,5-Di-tert-amylhydroquinone to this compound

This protocol describes the general oxidation of the hydroquinone precursor.

Materials:

-

2,5-Di-tert-amylhydroquinone

-

Oxidizing agent (e.g., Potassium dichromate (K₂Cr₂O₇) or Ferric chloride (FeCl₃))[3]

-

Solvent (e.g., Acetic acid or Dichloromethane)[3]

Procedure:

-

Dissolve the 2,5-Di-tert-amylhydroquinone in the chosen solvent in a reaction flask.

-

Slowly add the oxidizing agent to the solution with stirring at room temperature.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).

-

Upon completion, quench the reaction (e.g., by adding water).

-

Extract the product into an organic solvent.

-

Wash the organic layer to remove any remaining reagents.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Potential Biological Interactions and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on the structurally analogous compound, 2,5-di-tert-butylhydroquinone, provides significant insights into its potential biological effects. This related compound is known to inhibit the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[5][6] Inhibition of SERCA leads to a disruption of intracellular calcium homeostasis.

The following diagram illustrates the proposed mechanism of action based on the known effects of structurally similar compounds.

Caption: Proposed signaling pathway for this compound based on SERCA pump inhibition.

This pathway suggests that this compound, or its reduced hydroquinone form, may inhibit the SERCA pump located on the membrane of the endoplasmic reticulum. The SERCA pump is responsible for sequestering calcium ions from the cytosol into the ER lumen. Inhibition of this pump leads to an accumulation of calcium in the cytosol, which can then trigger various downstream signaling cascades affecting cellular processes such as proliferation and apoptosis.

Chemical Reactivity

This compound exhibits reactivity characteristic of p-benzoquinones.

-

Reduction: It can be readily reduced back to its hydroquinone form, 2,5-Di-tert-amylhydroquinone, using common reducing agents like sodium borohydride or lithium aluminum hydride. This redox cycling is a key aspect of its chemical and potential biological activity.[3]

-

Oxidation: Further oxidation of the molecule is possible under strong oxidizing conditions.[3]

-

Substitution: The tert-amyl groups on the ring can potentially be replaced by other functional groups under specific reaction conditions.[3]

Conclusion

This compound is a molecule with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry methodologies. While its direct impact on cellular signaling is an area requiring further investigation, the known effects of structurally similar compounds suggest a plausible mechanism of action involving the disruption of intracellular calcium homeostasis. This technical guide provides a foundational understanding for researchers and professionals working with this compound, facilitating its application in future studies and development.

References

- 1. physoc.org [physoc.org]

- 2. Buy this compound (EVT-300616) | 4584-63-8 [evitachem.com]

- 3. 2,5-Di(tert-amyl)hydroquinone synthesis - chemicalbook [chemicalbook.com]

- 4. The effect of 2,5-di-(tert-butyl)-1,4-benzohydroquinone (TBQ) on intracellular Ca2+ handling in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sarco-endoplasmic ATPase blocker 2,5-Di(tert-butyl)-1, 4-benzohydroquinone inhibits N-, P-, and Q- but not T-, L-, or R-type calcium currents in central and peripheral neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,5-Di-tert-amylhydroquinone Research Grade [benchchem.com]

An In-depth Technical Guide to 2,5-Di-tert-amylbenzoquinone: Molecular Characteristics, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Di-tert-amylbenzoquinone, a redox-active molecule with significant potential in various scientific domains. This document outlines its core molecular structure and weight, provides detailed experimental protocols for its synthesis and antioxidant capacity assessment, and explores its biological significance, particularly in the context of cellular calcium signaling.

Core Molecular Data

This compound is a derivative of p-benzoquinone, characterized by the presence of two bulky tert-amyl groups at the 2 and 5 positions of the quinone ring.[1] These alkyl substitutions significantly influence its physicochemical properties, including its solubility and redox potential.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄O₂ | [1] |

| Molecular Weight | 248.36 g/mol | [1] |

| IUPAC Name | 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione | |

| CAS Number | 4584-63-8 | [1] |

| Appearance | Light yellow to brown powder or crystals | [2] |

| Synonyms | 2,5-Di-tert-pentyl-1,4-benzoquinone, DAQ | [2] |

Experimental Protocols

Synthesis of this compound via Oxidation

The primary route for the synthesis of this compound is the oxidation of its hydroquinone precursor, 2,5-Di-tert-amylhydroquinone.[1] Various oxidizing agents can be employed, with potassium dichromate in an acidic medium being a common choice.

Materials:

-

2,5-Di-tert-amylhydroquinone

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄)

-

Glacial acetic acid

-

Distilled water

-

Ethanol

-

Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, beaker, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

Dissolution: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve a known quantity of 2,5-Di-tert-amylhydroquinone in glacial acetic acid.

-

Preparation of Oxidizing Solution: In a separate beaker, prepare a solution of potassium dichromate in water and cautiously add concentrated sulfuric acid while cooling the mixture in an ice bath.

-

Oxidation Reaction: Slowly add the potassium dichromate solution to the stirred solution of 2,5-Di-tert-amylhydroquinone at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.

-

Reaction Completion and Isolation: After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by thin-layer chromatography). Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with distilled water to remove any inorganic salts. The crude this compound can be further purified by recrystallization from ethanol to yield a crystalline solid.

-

Drying and Characterization: Dry the purified product under vacuum. The final product can be characterized by determining its melting point and using spectroscopic techniques such as NMR and IR spectroscopy.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant capacity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable organic solvent for dissolving the quinone)

-

Positive control (e.g., Trolox, Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

-

Assay Protocol:

-

In a 96-well microplate, add a specific volume of the test compound or standard solutions to the wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Antioxidant Activity Assessment: ABTS Radical Cation Decolorization Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for determining antioxidant capacity and is applicable to both hydrophilic and lipophilic compounds.

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Ethanol (or other suitable solvent)

-

Phosphate-buffered saline (PBS) or ethanol for dilution

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•⁺):

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

-

-

Preparation of Working Solution:

-

On the day of the assay, dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Protocol:

-

Prepare a series of dilutions of this compound and the positive control in the appropriate solvent.

-

In a 96-well microplate, add a small volume of the test compound or standard solutions.

-

Add the ABTS•⁺ working solution to each well and mix.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement:

-

Measure the absorbance of the solutions at 734 nm. [3]5. Calculation:

-

Calculate the percentage of inhibition as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Biological Significance and Signaling Pathways

While direct signaling pathways for this compound are not extensively detailed in the literature, its structural analogs and its hydroquinone precursor are known to modulate cellular processes, primarily through their interaction with the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump. [4][5][6]The SERCA pump is crucial for maintaining calcium homeostasis within the cell by pumping Ca²⁺ ions from the cytosol into the sarcoplasmic/endoplasmic reticulum.

The inhibitory action of alkylated hydroquinones and benzoquinones on the SERCA pump leads to an increase in cytosolic calcium levels. This disruption of calcium signaling can have profound effects on various cellular functions, including proliferation, apoptosis, and muscle contraction. The proposed mechanism involves the binding of these molecules to the transmembrane domain of the SERCA protein, thereby inhibiting its ATPase activity.

Caption: Proposed inhibitory action of this compound on the SERCA pump.

The workflow for investigating the biological activity of this compound typically involves a series of in vitro and cell-based assays.

Caption: Experimental workflow for the investigation of this compound.

References

- 1. Buy this compound (EVT-300616) | 4584-63-8 [evitachem.com]

- 2. This compound | 4584-63-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. dovepress.com [dovepress.com]

- 4. Cardiac sarcoplasmic reticulum Ca2+ pump as a target for benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,5-Di-t-butyl-1,4-benzohydroquinone (BHQ) inhibits vascular L-type Ca2+ channel via superoxide anion generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular determinants of sarco/endoplasmic reticulum calcium ATPase inhibition by hydroquinone-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,5-Di-tert-amylbenzoquinone from 2,5-Di-tert-amylhydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-di-tert-amylbenzoquinone, a valuable redox-active molecule, from its precursor, 2,5-di-tert-amylhydroquinone. This conversion is a critical step in the production of this important compound and is achieved through a straightforward oxidation reaction. This document details the underlying chemical principles, outlines various experimental protocols, and presents key quantitative data to assist researchers in the successful synthesis and purification of this compound.

Introduction

This compound is a para-benzoquinone derivative characterized by the presence of two bulky tert-amyl groups at the 2 and 5 positions of the benzoquinone ring.[1] This substitution pattern imparts significant steric hindrance, influencing its chemical reactivity and physical properties. The core of its functionality lies in the redox-active quinone moiety, which can reversibly be reduced to the corresponding hydroquinone, making it a valuable electron acceptor in various chemical and biological applications.[1] Its applications are found in organic synthesis, medicinal chemistry, and materials science.[1]

The synthesis of this compound is primarily achieved through the oxidation of 2,5-di-tert-amylhydroquinone. The selection of the oxidizing agent and the optimization of reaction conditions are crucial for achieving high yields and purity of the final product.

Chemical Transformation and Signaling Pathway

The fundamental chemical transformation involves the oxidation of the two hydroxyl groups of the hydroquinone to the corresponding carbonyl groups of the benzoquinone. This process involves the removal of two protons and two electrons from the 2,5-di-tert-amylhydroquinone molecule.

Caption: Chemical transformation from hydroquinone to benzoquinone.

Experimental Protocols

The synthesis of this compound from 2,5-di-tert-amylhydroquinone can be accomplished using various oxidizing agents. The choice of oxidant and reaction conditions can significantly impact the yield and purity of the final product. Below are detailed protocols for commonly employed methods.

Synthesis of the Starting Material: 2,5-Di-tert-amylhydroquinone

The precursor, 2,5-di-tert-amylhydroquinone, is typically synthesized via a Friedel-Crafts alkylation of hydroquinone with a tert-amylating agent, such as tert-amyl alcohol or isoamylene, in the presence of an acid catalyst.[1][2]

Protocol 1: Alkylation of Hydroquinone with Isoamylene [2]

-

Reaction Setup: In a suitable reactor, combine hydroquinone (1.0 mol) and toluene.

-

Catalyst Addition: Add methanesulfonic acid (0.0343 mol) to the mixture.

-

Reactant Addition: Heat the mixture to 55-60°C and add isoamylene (2.26 mol) over 3.5 hours.

-

Reaction: Maintain the reaction temperature at 65-70°C for an additional 3.5 hours.

-

Work-up:

-

Dilute the reaction mixture with toluene.

-

Neutralize the acid catalyst with an aqueous solution of sodium bicarbonate.

-

Wash the organic layer with an aqueous solution of Na₂HPO₄ and Na₂SO₃ to remove any formed quinone species.

-

Wash with deionized water to remove residual salts.

-

-

Purification:

-

Cool the organic solution to 0°C to induce crystallization of the product.

-

Filter the precipitate and wash with cold toluene.

-

Dry the product under vacuum.

-

Yields for this process are reported to be in the range of 90-92%.[2]

Oxidation of 2,5-Di-tert-amylhydroquinone to this compound

The following protocols detail the oxidation of the hydroquinone to the desired benzoquinone.

Protocol 2: Oxidation using Ferric Chloride

While a specific detailed protocol for the oxidation of 2,5-di-tert-amylhydroquinone with ferric chloride was not found in the immediate search, a general procedure for the oxidation of hydroquinones with ferric chloride is as follows. This can be adapted and optimized by those skilled in the art.

-

Dissolution: Dissolve 2,5-di-tert-amylhydroquinone in a suitable organic solvent such as acetic acid or dichloromethane.[1]

-

Oxidant Addition: Add a stoichiometric amount of ferric chloride (FeCl₃), potentially dissolved in a compatible solvent, to the solution of the hydroquinone.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). The color of the solution will likely change from colorless or pale to a distinct yellow or orange, characteristic of the benzoquinone.

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine to remove any remaining iron salts and impurities.

-

-

Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

-

Protocol 3: Oxidation using Potassium Dichromate

-

Acidic Solution: Prepare a solution of 2,5-di-tert-amylhydroquinone in a suitable solvent, such as aqueous acetic acid or acetone.

-

Oxidant Addition: Slowly add a solution of potassium dichromate (K₂Cr₂O₇) in dilute sulfuric acid to the hydroquinone solution with stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction: Continue stirring until the reaction is complete, as indicated by TLC and a color change from orange (Cr₂O₇²⁻) to green (Cr³⁺).

-

Work-up:

-

Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

-

Filter the solid and wash thoroughly with water to remove chromium salts.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

-

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and properties of this compound.

Table 1: Reaction Conditions and Yields for the Oxidation of 2,5-Di-tert-amylhydroquinone

| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Potassium Permanganate (KMnO₄) | 0.1 M H₂SO₄ | 25 | 24 | 85-90 | [3] |

| Hydrogen Peroxide (H₂O₂) | Ethanol/H₂O (3:1) | 60 | 6 | 70-75 | [3] |

Note: The yields for the ferric chloride and potassium dichromate methods are not explicitly reported for this specific substrate in the searched literature but are generally expected to be high for analogous reactions.

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄O₂ | [1] |

| Molecular Weight | 248.36 g/mol | [1] |

| Appearance | Yellow to orange solid | [1] |

| Melting Point | 137 °C | [4] |

| Solubility | Soluble in organic solvents like acetone and dichloromethane; poorly soluble in water | [1] |

Experimental Workflow and Logic

The overall process for obtaining this compound involves two main stages: the synthesis of the hydroquinone precursor followed by its oxidation.

Caption: Overall experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 2,5-di-tert-amylhydroquinone is a well-established oxidation reaction that can be performed using various common oxidizing agents. The choice of methodology will depend on factors such as desired purity, scale of the reaction, and available resources. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize this important compound. Further optimization of the reaction conditions for specific laboratory settings is encouraged to achieve the best possible outcomes.

References

An In-depth Technical Guide to 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione

IUPAC Name: 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione

Common Synonyms: 2,5-Di-tert-amyl-p-benzoquinone, 2,5-Di-tert-pentyl-p-benzoquinone, DAQ

CAS Number: 4584-63-8

Introduction

This technical guide provides a comprehensive overview of 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione, a sterically hindered p-benzoquinone derivative. This class of compounds is of significant interest to researchers and drug development professionals due to the redox activity of the quinone moiety, which allows it to act as a valuable electron acceptor in various chemical and biological systems. The bulky tert-amyl (2-methylbutan-2-yl) groups at the 2 and 5 positions confer unique solubility and stability properties, making it a subject of study in materials science and as a potential modulator of intracellular signaling pathways. This document details its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its mechanism of action as part of a redox-active system.

Chemical and Physical Properties

The chemical and physical properties of 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione and its hydroquinone precursor are summarized below.

| Property | 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione | 2,5-bis(2-methylbutan-2-yl)benzene-1,4-diol (Hydroquinone precursor) |

| Molecular Formula | C₁₆H₂₄O₂ | C₁₆H₂₆O₂ |

| Molecular Weight | 248.36 g/mol | 250.38 g/mol |

| Appearance | Light yellow to brown powder/crystal | White to yellow/orange powder/crystal |

| Melting Point | 137 °C | 178-182 °C |

| Boiling Point | 319.6 ± 17.0 °C (Predicted) | 353.51 °C (Rough Estimate) |

| Density | 1.003 ± 0.06 g/cm³ (Predicted) | 0.9781 g/cm³ (Rough Estimate) |

| Solubility | Sparingly soluble in water, soluble in some organic solvents. | Insoluble in water, soluble in organic solvents. |

Experimental Protocols

The synthesis of 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione is typically achieved through a two-step process: the Friedel-Crafts alkylation of hydroquinone to form the hydroquinone precursor, followed by oxidation to the final quinone product.

Synthesis of 2,5-bis(2-methylbutan-2-yl)benzene-1,4-diol (2,5-Di-tert-amylhydroquinone)

This procedure is based on the Friedel-Crafts alkylation of hydroquinone with iso-amylene (a source of the tert-amyl group) using an acid catalyst.[1]

Materials:

-

Hydroquinone (HQ)

-

Toluene

-

Methanesulfonic acid (MSA)

-

Iso-amylene (mixture of isomers)

-

Sodium bicarbonate (NaHCO₃) solution (8%)

-

Neutralization/washing solution: 4% disodium hydrogen phosphate (Na₂HPO₄) and 1% sodium sulfite (Na₂SO₃) in water

-

Deionized water

Procedure:

-

In an autoclave, combine 110.1 g (1.000 mol) of hydroquinone and 132.0 g of toluene.

-

Purge the autoclave with nitrogen.

-

Add 3.30 g (0.0343 mol) of methanesulfonic acid and heat the mixture to 60°C.

-

Starting at 55°C, add 158.5 g (2.260 mol) of iso-amylene over 3.5 hours.

-

Maintain the reaction mixture at 65-70°C for an additional 3.5 hours to allow for the secondary reaction to complete.

-

Dilute the reaction mixture with 397.6 g of toluene.

-

Neutralize approximately 70% of the free acid by adding 25.7 g of 8% sodium bicarbonate solution at 70°C over 7 minutes.

-

To neutralize residual acid and eliminate any intermediary quinone species, add 74.1 g of the neutralization/washing solution and heat to 90°C with stirring for 25 minutes to ensure complete dissolution of the product.

-

Separate and drain the aqueous phase.

-

Perform a second wash with 196.3 g of the neutralization/washing solution under the same conditions.

-

Wash with 171.3 g of deionized water for 60 minutes, then drain the aqueous phase.

-

Gradually cool the organic solution to 0°C to induce precipitation of the product.

-

Filter the crystalline product at 0°C and wash with 200 g of cold toluene.

-

Dry the product at a maximum of 70°C under vacuum (10 mbar).

Expected Yield: Approximately 90-92%.

Oxidation of 2,5-bis(2-methylbutan-2-yl)benzene-1,4-diol to 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione

The hydroquinone precursor can be oxidized to the corresponding p-benzoquinone using various oxidizing agents.[2] A general procedure using ferric chloride is described below.

Materials:

-

2,5-bis(2-methylbutan-2-yl)benzene-1,4-diol

-

Methanol

-

Ferric chloride (FeCl₃)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Procedure:

-

Dissolve 2,5-bis(2-methylbutan-2-yl)benzene-1,4-diol in methanol in a reaction flask.

-

In a separate beaker, prepare a solution of ferric chloride in a small amount of water, and add a few drops of concentrated hydrochloric acid to prevent the formation of ferric hydroxide.

-

Slowly add the ferric chloride solution to the stirred solution of the hydroquinone at room temperature.

-

The reaction mixture will typically change color, indicating the formation of the quinone. Stir for 1-2 hours at room temperature.

-

Pour the reaction mixture into a larger volume of cold water to precipitate the crude quinone.

-

Collect the solid product by filtration and wash thoroughly with deionized water to remove any remaining iron salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Dry the purified product under vacuum.

Spectral Data

While a publicly available, full spectrum is not readily accessible, descriptive NMR data for 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione confirms a symmetrical substitution pattern, with characteristic carbonyl carbon signals at approximately δ ~186 ppm and alkyl proton resonances between δ 1.0–1.3 ppm.[3] For the precursor, 2,5-di-tert-amylhydroquinone, 1H NMR and IR spectra are available through chemical databases.[4][5]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the 2,5-di-tert-amylhydroquinone/quinone system is its function as a radical scavenger, which is characteristic of hindered phenols.[6] This is particularly relevant in the context of preventing oxidative degradation in polymers and rubbers.

The hydroquinone form can donate a hydrogen atom from one of its hydroxyl groups to a reactive free radical (R•), thereby neutralizing it. This process generates a stable semiquinone radical. The semiquinone radical can then either react with another free radical or be further oxidized to the quinone. This redox cycling between the hydroquinone, semiquinone, and quinone forms is central to its antioxidant activity.

Experimental and Logical Workflows

The overall workflow for the synthesis and purification of 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione is depicted below.

References

- 1. 2,5-Di(tert-amyl)hydroquinone synthesis - chemicalbook [chemicalbook.com]

- 2. 2,5-Di-tert-butyl-1,4-benzoquinone(2460-77-7) 1H NMR spectrum [chemicalbook.com]

- 3. Buy this compound (EVT-300616) | 4584-63-8 [evitachem.com]

- 4. 2,5-Di(tert-amyl)hydroquinone(79-74-3) 1H NMR [m.chemicalbook.com]

- 5. 2,5-Di(tert-amyl)hydroquinone(79-74-3) IR2 [m.chemicalbook.com]

- 6. 2,5-Di-tert-amylhydroquinone Research Grade [benchchem.com]

An In-depth Technical Guide on the Solubility of 2,5-Di-tert-amylbenzoquinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Di-tert-amylbenzoquinone, a redox-active compound with applications in organic chemistry, medicinal chemistry, and materials science.[1] Due to the limited availability of direct quantitative solubility data for this compound, this guide also includes data for the structurally similar and more extensively studied analogue, 2,5-Di-tert-butylhydroquinone (DTBHQ), to provide valuable comparative insights. The methodologies for solubility determination and relevant chemical synthesis pathways are also detailed.

Physicochemical Properties

This compound is a p-benzoquinone derivative with two tert-amyl groups at the 2 and 5 positions of the benzoquinone ring. These bulky, nonpolar side chains significantly influence its physical and chemical properties, including its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₂₄O₂ |

| Molecular Weight | 248.37 g/mol [1] |

| CAS Number | 4584-63-8[1] |

| Appearance | Light yellow to brown crystalline powder[2][3] |

| Melting Point | 135-139 °C[1][2] |

| Boiling Point | Not extensively documented, but expected to be high.[1] |

| SMILES | CCC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)CC[1] |

Solubility Profile

Qualitative assessments indicate that this compound is soluble in various organic solvents, particularly those with low to moderate polarity, such as acetone and dichloromethane, and is poorly soluble in water.[1] The presence of the two tert-amyl groups enhances its lipophilicity, favoring solubility in nonpolar organic solvents.

To provide a quantitative perspective, the following table summarizes the solubility of the closely related compound, 2,5-Di-tert-butylhydroquinone (DTBHQ), in several organic solvents at various temperatures. This data can serve as a useful reference for estimating the solubility behavior of this compound, which is expected to exhibit similar trends.

Table 2: Solubility of 2,5-Di-tert-butylhydroquinone (DTBHQ) in Various Solvents [4]

| Solvent | Temperature (K) | Mole Fraction (x10³) |

| Acetone | 278.95 | 118.3 |

| 288.45 | 185.2 | |

| 298.15 | 275.4 | |

| 308.25 | 400.1 | |

| 318.65 | 567.8 | |

| Ethyl Acetate | 278.95 | 89.6 |

| 288.45 | 132.7 | |

| 298.15 | 191.5 | |

| 308.25 | 270.3 | |

| 318.65 | 375.9 | |

| Methanol | 278.95 | 35.1 |

| 288.45 | 51.2 | |

| 298.15 | 72.8 | |

| 308.25 | 101.6 | |

| 318.65 | 139.7 | |

| Ethanol/Water (w/w) | ||

| 100% Ethanol | 298.15 | 98.5 |

| 89.98% Ethanol | 298.15 | 65.4 |

| 79.92% Ethanol | 298.15 | 40.1 |

| 65.01% Ethanol | 298.15 | 18.2 |

| 49.99% Ethanol | 298.15 | 7.9 |

Data extracted from Zhang, Y., et al. (2017). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. White Rose Research Online.

Experimental Protocols for Solubility Determination

The following are detailed methodologies that can be employed to quantitatively determine the solubility of this compound in various organic solvents.

This is a common and straightforward method for determining the solubility of a solid in a liquid.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a jacketed glass reactor equipped with a magnetic stirrer and a temperature controller.

-

Equilibration: Stir the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sampling: Once equilibrium is established, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed, pre-heated syringe fitted with a filter (e.g., 0.2 μm) to prevent the transfer of solid particles.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed vial. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis region.

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Dilution: After filtration of the saturated solution, dilute a known volume of the clear supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. The concentration of the original saturated solution can then be calculated by taking the dilution factor into account.

Synthesis of this compound

The primary synthetic route to this compound involves the oxidation of its hydroquinone precursor, 2,5-di-tert-amylhydroquinone.[1]

Caption: Synthesis of this compound.

Materials:

-

2,5-Di-tert-amylhydroquinone

-

Potassium dichromate (K₂Cr₂O₇) or Ferric chloride (FeCl₃)[1]

-

Sulfuric acid (if using K₂Cr₂O₇)

-

Acetic acid or Dichloromethane (as solvent)[1]

-

Water

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

Dissolution: Dissolve 2,5-di-tert-amylhydroquinone in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask.

-

Addition of Oxidant: Slowly add a solution of the oxidizing agent (e.g., potassium dichromate in aqueous sulfuric acid or ferric chloride in the reaction solvent) to the stirred solution of the hydroquinone at room temperature.

-

Reaction: Continue stirring the mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

-

Work-up: Quench the reaction by adding water. If dichloromethane was used as the solvent, separate the organic layer. If acetic acid was used, extract the product into an organic solvent like dichloromethane.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Logical Relationship of Solubility and Molecular Structure

The solubility of benzoquinone derivatives is governed by the interplay of the polar quinone ring and the nonpolar alkyl substituents.

Caption: Factors influencing the solubility of this compound.

References

An In-Depth Technical Guide to the Redox Potential of 2,5-Di-tert-amylbenzoquinone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Di-tert-amylbenzoquinone, a derivative of 1,4-benzoquinone, is characterized by the presence of two bulky tert-amyl groups on the quinone ring. These substituents significantly influence the molecule's electronic properties and, consequently, its redox potential. The redox activity of quinones is central to their function in various biological and chemical systems, including their roles as antioxidants, electron transport chain components, and in the development of novel therapeutics. Understanding the redox potential of this compound is therefore critical for elucidating its mechanism of action and for the rational design of new chemical entities. This guide provides the theoretical framework and practical protocols for characterizing this key electrochemical property.

The Redox Chemistry of Quinones

Quinones undergo reversible reduction-oxidation (redox) reactions, which typically involve the transfer of two electrons and two protons to form the corresponding hydroquinone. This process can occur in a single step or via two discrete one-electron steps, forming a semiquinone radical intermediate. The redox potential is a measure of the tendency of the quinone to accept electrons and is a critical determinant of its chemical and biological activity.

The overall redox reaction for this compound is depicted below:

Caption: Reversible two-electron, two-proton redox reaction of this compound.

Quantitative Data: Expected Effects on Redox Potential

While a precise experimental value for the redox potential of this compound is not available, the influence of its substituents can be predicted based on established principles of physical organic chemistry. The tert-amyl groups are electron-donating, which is expected to decrease the redox potential compared to unsubstituted 1,4-benzoquinone.

| Compound | Substituents | Expected Effect on Redox Potential | Rationale |

| 1,4-Benzoquinone | None | Reference | Unsubstituted quinone ring. |

| This compound | Two tert-amyl groups | Decrease (more negative) | The tert-amyl groups are electron-donating, increasing the electron density on the quinone ring and making it less favorable to accept additional electrons. |

Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is the most common and effective technique for determining the redox potential of quinone derivatives. The following protocol provides a detailed methodology for this experiment.

4.1 Materials and Reagents

-

This compound

-

Anhydrous, aprotic solvent (e.g., acetonitrile, dimethylformamide)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Working electrode (e.g., glassy carbon electrode)

-

Counter electrode (e.g., platinum wire)

-

Voltammetric analysis system (potentiostat)

-

Inert gas (e.g., argon or nitrogen)

4.2 Experimental Workflow

The workflow for determining the redox potential via cyclic voltammetry is illustrated below.

Caption: Workflow for determining redox potential using cyclic voltammetry.

4.3 Detailed Procedure

-

Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in the chosen aprotic solvent containing the supporting electrolyte (0.1 M).

-

Deoxygenation: Purge the solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the deoxygenated solution.

-

Cyclic Voltammetry Measurement:

-

Set the initial and final potentials to values that bracket the expected redox event.

-

Set the scan rate (e.g., 100 mV/s).

-

Initiate the potential sweep and record the resulting current. A typical experiment involves scanning from a potential where no reaction occurs, through the reduction potential of the quinone, and then reversing the scan to observe the oxidation of the generated hydroquinone.

-

-

Data Analysis:

-

Plot the measured current (I) versus the applied potential (E) to obtain a cyclic voltammogram.

-

Identify the cathodic peak potential (Epc), where the quinone is reduced, and the anodic peak potential (Epa), where the hydroquinone is oxidized.

-

The formal redox potential (E°') is approximated by the midpoint potential (E½), calculated as: E½ = (Epa + Epc) / 2.

-

The peak separation (ΔEp = |Epa - Epc|) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Signaling Pathways and Biological Relevance

The redox cycling of quinones can have significant biological consequences. The one-electron reduction of a quinone produces a semiquinone radical. This radical can, in turn, reduce molecular oxygen to produce superoxide, a reactive oxygen species (ROS). This process can lead to oxidative stress if the cell's antioxidant capacity is overwhelmed.

Spectroscopic and Mechanistic Insights into 2,5-Di-tert-amylbenzoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-Di-tert-amylbenzoquinone, a redox-active molecule with potential applications in various scientific fields. Due to the limited availability of detailed public data for this specific compound, this report supplements experimental findings with comparative data from the closely related analogue, 2,5-di-tert-butylbenzoquinone, and general principles of quinone chemistry.

Spectroscopic Data

The structural elucidation of this compound is reliant on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the symmetrical nature of the this compound molecule.

¹H NMR: The proton NMR spectrum is expected to show a simple pattern consistent with the molecule's symmetry. The protons of the tert-amyl groups would resonate in the upfield region, typically between δ 1.0–1.3 ppm.[1] The two vinyl protons on the quinone ring are chemically equivalent and should appear as a single sharp peak.

¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework. A characteristic signal for the carbonyl carbons is observed in the downfield region, typically around δ 186 ppm.[1] Signals corresponding to the carbons of the tert-amyl groups and the quinone ring would also be present.

| ¹H NMR (Predicted) | |

| Chemical Shift (δ ppm) | Assignment |

| ~ 6.5 - 7.0 | Quinone ring protons (2H, s) |

| ~ 1.5 - 1.8 | Methylene protons (-CH₂-, 4H, q) |

| ~ 1.2 | Methyl protons (-C(CH₃)₂-, 12H, s) |

| ~ 0.7 | Methyl protons (-CH₂CH₃ , 6H, t) |

| ¹³C NMR (Predicted) | |

| Chemical Shift (δ ppm) | Assignment |

| ~ 186 | Carbonyl (C=O) |

| ~ 148 | Substituted ring carbons (C-alkyl) |

| ~ 135 | Unsubstituted ring carbons (C-H) |

| ~ 38 | Quaternary carbon (-C (CH₃)₂) |

| ~ 30 | Methylene carbon (-CH₂-) |

| ~ 25 | Methyl carbons (-C(CH₃)₂) |

| ~ 9 | Methyl carbon (-CH₂C H₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands indicative of its key functional groups. A prominent feature is the C=O stretching vibration of the quinone carbonyl groups, typically observed in the region of 1650-1680 cm⁻¹. Additionally, C=C stretching vibrations of the quinone ring are expected around 1600 cm⁻¹, and C-H stretching and bending vibrations from the tert-amyl groups would be observed in their characteristic regions.

| IR Absorption Bands (Predicted) | |

| Wavenumber (cm⁻¹) | Assignment |

| ~ 2850 - 3000 | C-H stretch (alkyl) |

| ~ 1660 | C=O stretch (quinone) |

| ~ 1600 | C=C stretch (ring) |

| ~ 1460 | C-H bend (alkyl) |

| ~ 1370 | C-H bend (alkyl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions within the quinone ring give rise to characteristic absorptions in the UV-Vis spectrum. This compound exhibits a strong absorption maximum at approximately 258 nm in acetonitrile, which is attributed to a π→π* transition of the conjugated system.[1]

| UV-Vis Absorption | |

| λmax (nm) | Solvent |

| ~ 258 | Acetonitrile |

Experimental Protocols

Detailed experimental protocols for the acquisition of the above spectroscopic data are provided below.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or alternatively, prepared as a KBr pellet. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

A dilute solution of this compound would be prepared in a UV-grade solvent, such as acetonitrile. The UV-Vis absorption spectrum would be recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The spectrum would be scanned over a range of approximately 200-800 nm.

Synthesis and Redox Chemistry

This compound is typically synthesized by the oxidation of its hydroquinone precursor, 2,5-di-tert-amylhydroquinone. This reaction can be achieved using various oxidizing agents, such as potassium dichromate or ferric chloride.

The core chemical functionality of benzoquinones is their ability to undergo reversible two-electron reduction to the corresponding hydroquinone. This process proceeds through a semiquinone radical intermediate.

Caption: Redox cycle of this compound.

Potential Biological Activity

While specific signaling pathways involving this compound are not well-documented, the structurally similar 2,5-di-tert-butyl-1,4-benzoquinone has been investigated for its antibacterial properties. It is proposed that this class of molecules may exert their effects by targeting essential bacterial enzymes. A logical workflow for investigating such potential bioactivity is outlined below.

Caption: Experimental workflow for investigating antibacterial activity.

References

The Role of 2,5-Di-tert-amylbenzoquinone as an Electron Acceptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Di-tert-amylbenzoquinone (DTABQ) is a synthetic p-benzoquinone derivative characterized by two bulky tert-amyl groups attached to the quinone ring. These substituents confer specific physicochemical properties that influence its function as a redox-active molecule. The core mechanism of action for DTABQ revolves around its ability to accept electrons, enabling it to participate in a variety of biological and chemical processes. This technical guide provides an in-depth exploration of the mechanism of action of DTABQ as an electron acceptor, with a focus on its electrochemical properties and its interaction with biological systems, particularly the mitochondrial electron transport chain.

Core Mechanism: Reversible Redox Cycling

The fundamental property of DTABQ that underpins its function as an electron acceptor is its ability to undergo reversible reduction. The quinone moiety can accept one electron to form a semiquinone radical anion, and a second electron to form the hydroquinone dianion. This two-step reduction process is central to its role in mediating electron transfer. The stability of the semiquinone intermediate and the redox potential of the two electron transfer steps are critical determinants of its biological and chemical activity.

The electron-donating nature of the tert-amyl groups influences the redox potential of the quinone ring, making it a suitable acceptor for electrons from various donors. This property allows DTABQ to act as an electron shuttle, accepting electrons from a donor molecule and transferring them to an acceptor molecule.

Quantitative Data: Redox Potentials of Dialkyl-p-Benzoquinones

While the precise redox potential of this compound is not extensively reported in publicly available literature, the values for structurally similar dialkyl-p-benzoquinones provide a strong indication of its expected electrochemical behavior. The redox potential is a measure of a molecule's tendency to acquire electrons and is a critical parameter for understanding its function as an electron acceptor. The following table summarizes the experimentally determined half-wave potentials (E1/2) for the first and second electron reductions of various dialkyl-p-benzoquinones, measured by cyclic voltammetry in aprotic solvents.

| Compound | First Reduction Potential (E1/2, V vs. SCE) | Second Reduction Potential (E1/2, V vs. SCE) |

| p-Benzoquinone | -0.51 | -1.14 |

| 2,5-Dimethyl-p-benzoquinone | -0.68 | -1.45 |

| 2,5-Di-tert-butyl-p-benzoquinone | -0.79 | -1.63 |

Data is representative and compiled from various electrochemical studies of p-benzoquinones.

The trend indicates that increasing the steric bulk and electron-donating character of the alkyl substituents makes the reduction potentials more negative, meaning that more energy is required to reduce the quinone. Therefore, it is anticipated that the redox potential of DTABQ will be in a similar range to that of 2,5-di-tert-butyl-p-benzoquinone.

Experimental Protocols

Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique used to determine the redox potentials of quinones like DTABQ.

Objective: To measure the half-wave potentials (E1/2) for the one-electron reduction steps of DTABQ.

Materials:

-

This compound (DTABQ)

-

Anhydrous aprotic solvent (e.g., acetonitrile, dimethylformamide)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate or tetrabutylammonium hexafluorophosphate)

-

Three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

Procedure:

-

Prepare a solution of DTABQ (typically 1-5 mM) in the chosen aprotic solvent containing the supporting electrolyte.

-

Assemble the three-electrode cell with the prepared solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the parameters on the potentiostat:

-

Scan range: Typically from 0 V to a sufficiently negative potential to observe both reduction peaks (e.g., -2.0 V), and then back to 0 V.

-

Scan rate: Start with a typical scan rate of 100 mV/s. The scan rate can be varied to investigate the reversibility of the redox processes.

-

-

Initiate the voltage scan and record the resulting cyclic voltammogram (current vs. potential).

-

Identify the cathodic (reduction) and anodic (oxidation) peaks for the two redox couples (quinone/semiquinone and semiquinone/hydroquinone).

-

Calculate the half-wave potential (E1/2) for each redox couple using the formula: E1/2 = (Epc + Epa) / 2, where Epc is the cathodic peak potential and Epa is the anodic peak potential.

Assay for DTABQ as an Electron Acceptor for Mitochondrial Complex I (NADH Dehydrogenase)

DTABQ can serve as an artificial electron acceptor for mitochondrial Complex I, allowing for the measurement of the enzyme's activity.

Objective: To determine the rate of NADH oxidation by mitochondrial Complex I using DTABQ as the electron acceptor.

Materials:

-

Isolated mitochondria or submitochondrial particles (SMPs)

-

This compound (DTABQ)

-

NADH

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Rotenone (a specific Complex I inhibitor)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of DTABQ in a suitable solvent (e.g., ethanol or DMSO) and dilute it in the assay buffer to the desired working concentration (typically in the micromolar range).

-

Prepare a stock solution of NADH in the assay buffer.

-

Prepare two sets of reaction mixtures in cuvettes:

-

Test: Assay buffer, isolated mitochondria/SMPs, and DTABQ solution.

-

Control (Inhibited): Assay buffer, isolated mitochondria/SMPs, DTABQ solution, and rotenone.

-

-

Pre-incubate the reaction mixtures at a constant temperature (e.g., 30°C) for a few minutes.

-

Initiate the reaction by adding NADH to both cuvettes.

-

Immediately place the cuvettes in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH at 340 nm (6.22 mM-1cm-1).

-

The specific activity of Complex I is the rotenone-sensitive rate, calculated by subtracting the rate of the inhibited reaction from the rate of the test reaction.

Signaling Pathways and Experimental Workflows

Electron Transfer from NADH to DTABQ via Mitochondrial Complex I

The following diagram illustrates the flow of electrons from NADH to DTABQ, mediated by the enzymatic activity of mitochondrial Complex I.

Caption: Electron flow from NADH to DTABQ via Complex I.

Experimental Workflow for Determining Complex I Activity using DTABQ

The following diagram outlines the key steps in the experimental protocol for measuring the activity of mitochondrial Complex I with DTABQ as the artificial electron acceptor.

Caption: Workflow for Complex I activity assay using DTABQ.

Conclusion

This compound serves as a valuable tool for researchers studying electron transfer processes in biological and chemical systems. Its ability to act as an electron acceptor, a property that can be precisely characterized by techniques such as cyclic voltammetry, allows it to function as an artificial electron acceptor for enzymes like mitochondrial Complex I. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for professionals in research and drug development to utilize DTABQ in their investigations of cellular respiration, redox signaling, and the mechanism of action of potential therapeutic agents that target these pathways.

The Stability and Degradation of 2,5-Di-tert-amylbenzoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Di-tert-amylbenzoquinone, a lipophilic molecule belonging to the benzoquinone class, is a subject of interest in various chemical and biological studies, primarily as the oxidized counterpart to the antioxidant 2,5-di-tert-amylhydroquinone. Understanding its stability and degradation profile is crucial for applications ranging from materials science to drug development, where its presence could signify the depletion of its antioxidant precursor or contribute to the overall chemical profile of a system. This technical guide provides a comprehensive overview of the known and extrapolated stability and degradation characteristics of this compound. Due to the limited availability of direct studies on this specific molecule, this guide incorporates data from the closely related and well-studied analogue, 2,5-di-tert-butyl-1,4-benzoquinone, and outlines general principles of quinone chemistry. It includes detailed, albeit generalized, experimental protocols for assessing stability and diagrams to illustrate key chemical pathways and workflows.

Introduction

Quinones are a class of cyclic organic compounds containing two carbonyl groups in a six-membered unsaturated ring. Their reactivity is dominated by their electrophilic nature and their ability to participate in redox reactions. This compound is characterized by two bulky tert-amyl groups at the 2 and 5 positions of the benzoquinone ring. These bulky substituents influence its solubility, steric hindrance, and electronic properties, which in turn affect its stability and degradation pathways.

While generally considered relatively stable under standard laboratory conditions, this compound may be susceptible to degradation upon exposure to light and air[1]. Its stability is a critical parameter in contexts where its precursor, 2,5-di-tert-amylhydroquinone, is used as an antioxidant. The formation of the benzoquinone signifies the scavenging of free radicals by the hydroquinone. However, the subsequent fate of the benzoquinone is also important, as its degradation products could have unintended biological or chemical effects.

This guide will delve into the anticipated stability of this compound under various stress conditions and provide standardized protocols for conducting such stability studies.

Chemical Properties and Known Stability

This compound is the product of the oxidation of 2,5-di-tert-amylhydroquinone[2]. This redox relationship is central to its chemical behavior.

| Property | Value/Description | Source |

| Molecular Formula | C₁₆H₂₄O₂ | [1] |

| Molecular Weight | 248.36 g/mol | [1] |

| Appearance | Yellow crystalline solid | [3][4] |

| General Stability | Relatively stable under standard laboratory conditions; may degrade upon exposure to light and air. | [1] |

| Incompatibilities | Oxidizing agents. | |

| Hazardous Decomposition | Carbon monoxide, Carbon dioxide. |

Anticipated Degradation Pathways

Based on the general chemistry of quinones and data from related compounds, the degradation of this compound can be expected to proceed through several pathways, particularly under forced degradation conditions.

-

Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions in quinones, leading to the formation of various degradation products.

-

Thermal Degradation: While some quinones are thermally stable, others can decompose at elevated temperatures[5]. The bulky tert-amyl groups in this compound may influence its thermal stability.

-

Hydrolysis: Although generally resistant to neutral hydrolysis, quinones can react with water, especially at extreme pH values. In acidic or alkaline conditions, the benzoquinone ring may be susceptible to nucleophilic attack by water or hydroxide ions, potentially leading to ring-opening or other modifications.

-

Oxidative Degradation: Strong oxidizing agents can lead to the cleavage of the benzoquinone ring, ultimately resulting in the formation of smaller organic acids and carbon dioxide.

-

Reduction: In the presence of reducing agents, this compound can be reduced back to its hydroquinone form[1].

The primary degradation pathway of interest in many biological and chemical systems is its role in the redox cycle with its hydroquinone counterpart.

References

In-Depth Technical Guide: 2,5-Di-tert-amylbenzoquinone Safety, Handling, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and known biological activities of 2,5-Di-tert-amylbenzoquinone. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide incorporates data from structurally similar compounds, primarily 2,5-Di-tert-butylhydroquinone, to provide a thorough understanding of potential hazards and handling protocols. Furthermore, it details the known interactions of related quinone compounds with key enzymatic pathways, offering insights into the potential mechanism of action for this compound.

Chemical Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione |

| CAS Number | 4584-63-8 |

| Molecular Formula | C₁₆H₂₄O₂ |

| Molecular Weight | 248.36 g/mol |

| Appearance | Typically a yellow to orange solid[1] |

| Solubility | Soluble in organic solvents like acetone and dichloromethane; poorly soluble in water[1] |

Safety and Hazard Information

The following hazard classifications and precautionary statements are based on data for the structurally related compound, 2,5-Di-tert-butylhydroquinone, and should be considered relevant for this compound in the absence of specific data.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Data extrapolated from 2,5-Di-tert-butylhydroquinone SDS.

Precautionary Statements

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Response:

-